molecular formula C17H14N2O3 B1620903 (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone CAS No. 68430-94-4

(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone

Cat. No.: B1620903
CAS No.: 68430-94-4
M. Wt: 294.30 g/mol
InChI Key: NYCPIJIUSJOOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis, primarily due to its pyrazole core structure. Pyrazole derivatives are recognized as a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . This specific methanone derivative serves as a key intermediate for researchers developing novel bioactive molecules. The structural motif is found in compounds with reported anti-inflammatory, antibacterial, and antifungal activities, making it a valuable template for investigating new therapeutic agents . The presence of the pyrazole nucleus in several blockbuster drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, underscores the high research value of this chemical class . The molecular structure, featuring a methanone bridge connecting a 2-hydroxy-5-methoxyphenyl group to a 1-phenyl-1H-pyrazol-4-yl group, allows for extensive study into intramolecular hydrogen bonding and π-π stacking interactions, which can influence the compound's physicochemical properties and binding affinity to biological targets . Consequently, this compound is for research use in constructing more complex heterocyclic systems, screening for pharmacological activity, and studying structure-activity relationships (SAR) in drug discovery programs. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-hydroxy-5-methoxyphenyl)-(1-phenylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-14-7-8-16(20)15(9-14)17(21)12-10-18-19(11-12)13-5-3-2-4-6-13/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCPIJIUSJOOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368574
Record name (2-Hydroxy-5-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68430-94-4
Record name (2-Hydroxy-5-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N2O3C_{17}H_{14}N_{2}O_{3}, with a molecular weight of 294.3 g/mol. The compound exhibits a unique structure that contributes to its biological activity, including hydroxyl and methoxy functional groups that enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it exhibited an IC50_{50} value of 3.79 µM against MCF7 (breast cancer) cells and 12.50 µM against SF-268 (brain cancer) cells .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by flow cytometry analyses .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which suggests a mechanism for reducing inflammation .

Antimicrobial Activity

Antimicrobial studies indicate that the compound possesses notable antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
  • Activity Spectrum : It was most effective against Staphylococcus aureus and Escherichia coli, showing complete bacterial death within 8 hours .

Case Studies

  • Anticancer Efficacy in Vivo
    • A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in cancer treatment.
  • Synergistic Effects with Other Drugs
    • Research has shown that when combined with conventional chemotherapeutics like doxorubicin, the compound enhanced the overall efficacy, suggesting potential for combination therapy strategies .

Data Tables

Biological ActivityCell Line/PathogenIC50_{50} / MICReference
AnticancerMCF73.79 µM
AnticancerSF-26812.50 µM
AntimicrobialS. aureus0.0039 mg/mL
AntimicrobialE. coli0.025 mg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Notable Properties/Applications References
(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone - 2-Hydroxy-5-methoxyphenyl group
- 1-Phenylpyrazole moiety
Potential for hydrogen bonding and π-π stacking; likely bioactive due to polar substituents N/A
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - Trichlorophenyl hydrazineylidene group
- Triazole and pyrazole heterocycles
Enhanced electron-withdrawing effects from Cl substituents; possible antimicrobial activity
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one - Benzothiazole substituent
- Allyl and methyl groups on dihydropyrazole
Improved thermal stability; benzothiazole may confer fluorescence or metal-binding properties
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone - Amino group on pyrazole
- 4-Methoxyphenyl substituent
Amino group enhances solubility and hydrogen-bonding capacity; potential kinase inhibitor
Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl - Dihydropyrazole core
- Pyridinyl group
Pyridine nitrogen increases basicity; dihydropyrazole may improve metabolic stability

Key Observations

Substituent Effects: The 2-hydroxy-5-methoxyphenyl group in the target compound provides distinct hydrogen-bonding and steric effects compared to the 4-methoxyphenyl group in or the trichlorophenyl group in . The latter’s electron-withdrawing Cl substituents could reduce solubility but enhance electrophilic reactivity .

Dihydropyrazole () reduces ring strain and may enhance conformational flexibility, impacting binding affinity in medicinal applications .

Synthetic Considerations: Patent highlights challenges in synthesizing phenylpyrazole derivatives without isolating intermediates, suggesting that the target compound’s synthesis may require optimized purification steps . Steric hindrance in related indole methanones () underscores the importance of substituent positioning in spectroscopic characterization; similar effects may influence the target compound’s NMR or crystallographic data .

Computational and Analytical Tools :

  • Software like SHELXL () and Multiwfn () are essential for resolving crystallographic ambiguities and analyzing electron density distributions, particularly for comparing steric/electronic profiles of analogs .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing (2-Hydroxy-5-methoxyphenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione can react with phenylhydrazine in a mixture of glacial acetic acid and ethanol under reflux (4–7 hours) to form the pyrazole ring. Purification via silica gel chromatography and recrystallization in ethanol yields the final product. Key parameters include pH control, reagent stoichiometry, and temperature optimization to avoid side reactions like over-reduction or incomplete cyclization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, O–H stretch at ~3200–3500 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns on the pyrazole and aryl rings. For instance, methoxy protons resonate at δ ~3.8–4.0 ppm, while hydroxyl protons appear as broad singlets (δ ~10–12 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole and hydroxyphenyl rings at ~16–52°) and hydrogen-bonding networks (e.g., O–H···N interactions) .

Q. What are the primary challenges in achieving high-purity yields during synthesis?

  • Methodological Answer :

  • Byproduct Formation : Competing reactions, such as incomplete cyclization or oxidation of the hydroxyl group, require careful monitoring via TLC or HPLC.
  • Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates regioisomers. Recrystallization in ethanol or methanol further enhances purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodological Answer : X-ray diffraction reveals precise bond lengths, angles, and non-covalent interactions. For example, the title compound’s crystal structure shows intramolecular O–H···N hydrogen bonds (2.60–2.65 Å) stabilizing the planar pyrazole-hydroxyphenyl system. Dihedral angles between substituents (e.g., 48.97° between pyrazole and phenyl rings) influence π-π stacking and bioavailability .

Q. What strategies optimize structure-activity relationship (SAR) studies for enhanced biological activity?

  • Methodological Answer :

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the pyrazole 4-position enhances binding to biological targets like enzymes or receptors .
  • Bioisosteric Replacement : Replacing the methoxy group with fluorine or ethoxy groups improves metabolic stability without compromising activity .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

Q. How do researchers address discrepancies between in vitro and in vivo biological activity data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess solubility (logP), plasma protein binding, and metabolic stability using LC-MS/MS. For instance, methoxy and hydroxyl groups may reduce hepatic clearance but increase plasma half-life .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect active metabolites (e.g., demethylated or hydroxylated derivatives) .
  • Dose-Response Optimization : Adjust dosing regimens in animal models to account for bioavailability limitations observed in vitro .

Q. What computational methods are used to predict reactivity and regioselectivity in derivatization?

  • Methodological Answer :

  • DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the pyrazole C-4 position often shows higher electrophilicity .
  • Molecular Dynamics (MD) Simulations : Model solvent effects and transition states to optimize reaction conditions (e.g., polar aprotic solvents like DMF favor SNAr reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone
Reactant of Route 2
Reactant of Route 2
(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.